molecular formula C12H15BrN2O B8130733 (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone

Cat. No.: B8130733
M. Wt: 283.16 g/mol
InChI Key: GRZPPVFJQZZUNR-UHFFFAOYSA-N
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Description

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a piperidin-1-yl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone typically involves the following steps:

    Bromination: The starting material, 4-methylpyridine, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5th position.

    Formation of Methanone: The brominated product is then reacted with a suitable reagent to form the methanone moiety.

    Piperidinylation: Finally, the methanone intermediate is reacted with piperidine to attach the piperidin-1-yl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The methanone moiety can be involved in oxidation and reduction reactions, leading to the formation of alcohols or carboxylic acids.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substituted Pyridines: Products formed by substitution of the bromine atom.

    Alcohols and Carboxylic Acids: Products formed by oxidation or reduction of the methanone moiety.

    Heterocyclic Compounds: Products formed by cyclization reactions.

Scientific Research Applications

(5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and piperidin-1-yl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

  • (5-Fluoropyridin-2-yl)(piperidin-1-yl)methanone
  • (5-Chloropyridin-2-yl)(piperidin-1-yl)methanone
  • (5-Iodopyridin-2-yl)(piperidin-1-yl)methanone

Comparison:

  • Uniqueness: The presence of the bromine atom at the 5th position and the methyl group at the 4th position of the pyridine ring makes (5-Bromo-4-methyl-pyridin-2-yl)-piperidin-1-yl-methanone unique in terms of its reactivity and binding properties.
  • Reactivity: The bromine atom provides a site for nucleophilic substitution, while the piperidin-1-yl group enhances the compound’s solubility and bioavailability.
  • Applications: While similar compounds may share some applications, the specific substitution pattern in this compound offers distinct advantages in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-7-11(14-8-10(9)13)12(16)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZPPVFJQZZUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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